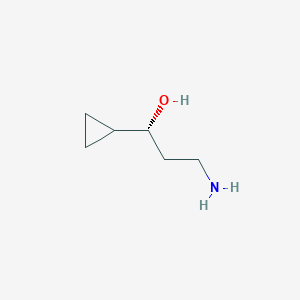
(1R)-3-amino-1-cyclopropylpropan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R)-3-amino-1-cyclopropylpropan-1-ol is an organic compound characterized by a cyclopropyl group attached to a propanol backbone with an amino group at the third carbon
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-3-amino-1-cyclopropylpropan-1-ol typically involves the use of chiral sources to ensure the correct stereochemistry. One common method involves the asymmetric cycloaddition reaction of cyclopropylamine with an appropriate chiral inducer. The reaction conditions are usually mild, and the process is designed to maximize stereoselectivity and yield .
Industrial Production Methods
For large-scale industrial production, the synthesis route is optimized for cost-effectiveness and efficiency. The raw materials used are generally inexpensive and readily available. The process involves multiple steps, including cycloaddition, hydrogenation, and purification, to ensure high optical purity and stable quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions
(1R)-3-amino-1-cyclopropylpropan-1-ol undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the amino group, using reagents like alkyl halides.
Common Reagents and Conditions
The reactions are generally carried out under controlled conditions to ensure high selectivity and yield. For example, oxidation reactions are performed in acidic or basic media, while reduction reactions are conducted under anhydrous conditions to prevent side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation of this compound can yield corresponding ketones or carboxylic acids, while reduction can produce various alcohols or amines.
Aplicaciones Científicas De Investigación
(1R)-3-amino-1-cyclopropylpropan-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential role in biochemical pathways and enzyme interactions.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of fine chemicals and specialty materials.
Mecanismo De Acción
The mechanism by which (1R)-3-amino-1-cyclopropylpropan-1-ol exerts its effects involves interactions with specific molecular targets. The compound can act as a ligand for certain receptors or enzymes, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparación Con Compuestos Similares
Similar Compounds
(1R,3S)-3-amino-1-cyclopentanol: This compound has a similar structure but with a cyclopentyl group instead of a cyclopropyl group.
(1R)-3-amino-1-cyclobutylpropan-1-ol: This compound features a cyclobutyl group, offering different steric and electronic properties.
Uniqueness
(1R)-3-amino-1-cyclopropylpropan-1-ol is unique due to its cyclopropyl group, which imparts distinct steric and electronic characteristics. These features make it particularly useful in the synthesis of chiral molecules and in studies of stereochemical effects in chemical reactions .
Propiedades
Fórmula molecular |
C6H13NO |
|---|---|
Peso molecular |
115.17 g/mol |
Nombre IUPAC |
(1R)-3-amino-1-cyclopropylpropan-1-ol |
InChI |
InChI=1S/C6H13NO/c7-4-3-6(8)5-1-2-5/h5-6,8H,1-4,7H2/t6-/m1/s1 |
Clave InChI |
ZUYFDEBXACJPLM-ZCFIWIBFSA-N |
SMILES isomérico |
C1CC1[C@@H](CCN)O |
SMILES canónico |
C1CC1C(CCN)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


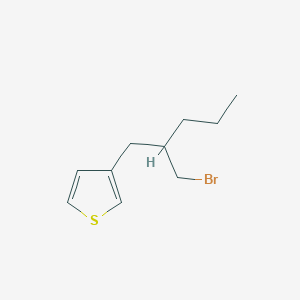
![3-Cyclobutylbicyclo[1.1.1]pentan-1-amine hydrochloride](/img/structure/B13483956.png)
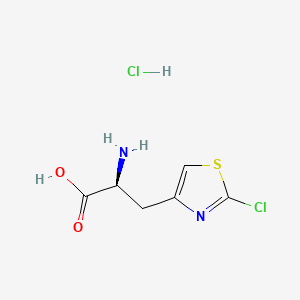
![2-[(6-Amino-2,3-dichlorophenyl)disulfanyl]-3,4-dichloroaniline](/img/structure/B13483959.png)
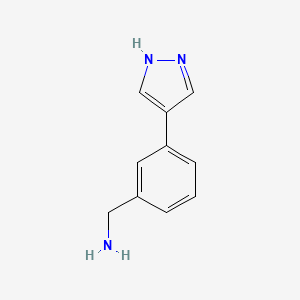
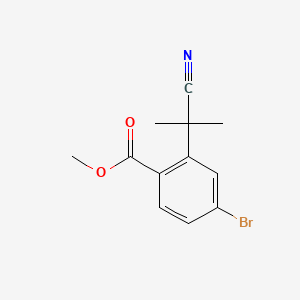
![2-{[(7-Methoxynaphthalen-2-YL)oxy]methyl}-N-methyl-N-(prop-2-EN-1-YL)-1,3-oxazole-4-carboxamide](/img/structure/B13483967.png)
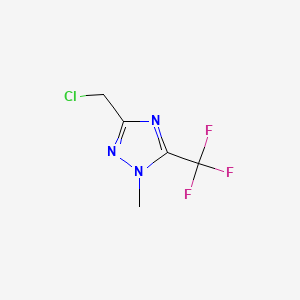
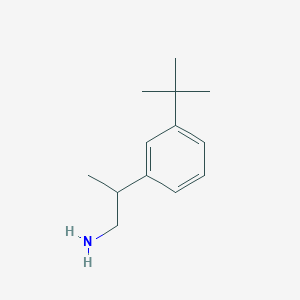
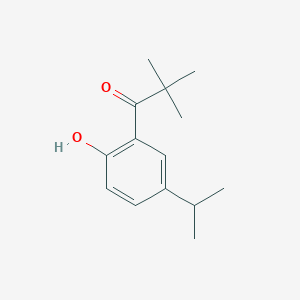
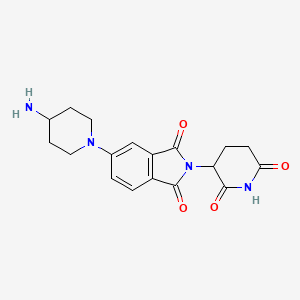

![1-[3-Bromo-4-(3-fluorophenoxy)phenyl]hexahydropyrimidine-2,4-dione](/img/structure/B13484012.png)
![1H,2H,3H,4H-benzo[h]quinoline hydrochloride](/img/structure/B13484014.png)
